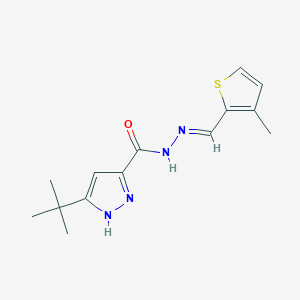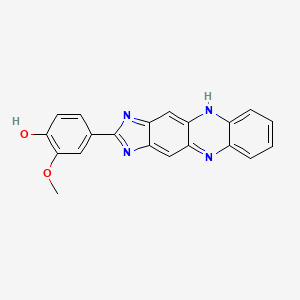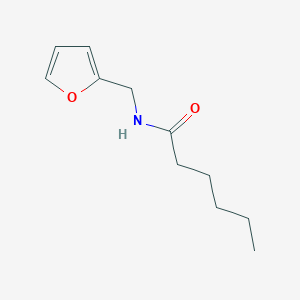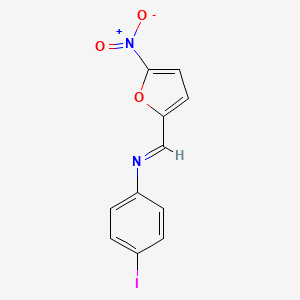
Ethyl (4,5-dimethyl-2-(((2-methylphenoxy)acetyl)amino)-3-thienyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Acetato de etilo (4,5-dimetil-2-(((2-metilfenoxi)acetil)amino)-3-tienil) es un compuesto orgánico que pertenece a la clase de los derivados del tienilo. Este compuesto se caracteriza por su estructura única, que incluye un anillo tienilo sustituido con grupos dimetil y un grupo funcional éster etílico. Es de interés en varios campos de la investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Acetato de etilo (4,5-dimetil-2-(((2-metilfenoxi)acetil)amino)-3-tienil) generalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye la acilación de 4,5-dimetil-2-aminotiofeno con cloruro de 2-metilfenoxiacetilo, seguida de esterificación con etanol en condiciones ácidas. Las condiciones de reacción a menudo requieren el uso de catalizadores como ácido sulfúrico o ácido clorhídrico para facilitar el proceso de esterificación.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar el uso de reactores de flujo continuo para optimizar la eficiencia y el rendimiento de la reacción. El proceso incluiría el control preciso de la temperatura, la presión y las concentraciones de los reactivos para garantizar una calidad de producto constante. Además, se pueden emplear pasos de purificación como la recristalización o la cromatografía para aislar el compuesto deseado.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Acetato de etilo (4,5-dimetil-2-(((2-metilfenoxi)acetil)amino)-3-tienil) puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfóxidos o sulfonas, dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol o el anillo tienilo en un dihidrotiofeno.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en los grupos funcionales éster o amida, lo que lleva a la formación de nuevos derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico y permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan normalmente.
Sustitución: Reactivos como el metóxido de sodio o el tert-butóxido de potasio pueden facilitar las reacciones de sustitución nucleófila.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación con peróxido de hidrógeno puede producir sulfóxidos, mientras que la reducción con hidruro de aluminio y litio puede producir derivados de alcohol.
Aplicaciones Científicas De Investigación
El Acetato de etilo (4,5-dimetil-2-(((2-metilfenoxi)acetil)amino)-3-tienil) tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de derivados de tienilo más complejos y compuestos heterocíclicos.
Biología: La posible actividad biológica del compuesto lo convierte en un candidato para estudios sobre inhibición enzimática y unión a receptores.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico o ingrediente activo en el desarrollo de fármacos.
Industria: Puede usarse en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción del Acetato de etilo (4,5-dimetil-2-(((2-metilfenoxi)acetil)amino)-3-tienil) implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos Similares
Etilo (4,5-dimetil-2-aminotiofeno-3-carboxilato): Similar en estructura pero carece del grupo fenoxiacetilo.
Metilo (4,5-dimetil-2-(((2-metilfenoxi)acetil)amino)-3-tienil)acetato: Similar pero con un éster metílico en lugar de un éster etílico.
Etilo (4,5-dimetil-2-(((2-clorofenoxi)acetil)amino)-3-tienil)acetato: Similar pero con un grupo clorofenoxi en lugar de un grupo metilfenoxi.
Singularidad
El Acetato de etilo (4,5-dimetil-2-(((2-metilfenoxi)acetil)amino)-3-tienil) es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su estructura permite modificaciones químicas versátiles, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Número CAS |
303092-52-6 |
|---|---|
Fórmula molecular |
C19H23NO4S |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
ethyl 2-[4,5-dimethyl-2-[[2-(2-methylphenoxy)acetyl]amino]thiophen-3-yl]acetate |
InChI |
InChI=1S/C19H23NO4S/c1-5-23-18(22)10-15-13(3)14(4)25-19(15)20-17(21)11-24-16-9-7-6-8-12(16)2/h6-9H,5,10-11H2,1-4H3,(H,20,21) |
Clave InChI |
LXNWOYXDNDHSJL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(SC(=C1C)C)NC(=O)COC2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide](/img/structure/B11992092.png)

![N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11992114.png)


![6-Amino-3-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11992124.png)
![8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992130.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992131.png)
![5-(4-chlorophenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11992135.png)


